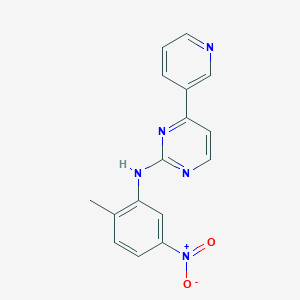

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Overview

Description

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C16H13N5O2 and its molecular weight is 307.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclization Reactions : It's used for heterocyclizations of 5-methylpyrazol-3-amine with unsaturated arylaliphatic carboxylic acid derivatives (Lipson et al., 2006).

Reactions with Amines and Thiols : This compound is employed in studying reactions of 5-nitro-6-phenylethynylpyrimidines with amines and thiols (Čikotienė et al., 2007).

Electrochemical Studies : It's used in research for studying electrochemical reductions of methyl hetaryl ketoximes on mercury (Cibulka et al., 2000).

Potential Antioxidant Applications : The compound has been explored for potential antioxidant applications in assays like DPPH, hydrogen peroxide, and nitric oxide radical scavenging (Kotaiah et al., 2012).

Synthesis of Dihydropyrimidine Derivatives : It's useful in synthesizing new dihydropyrimidine derivatives (Namazi et al., 2001).

Imatinib Synthesis : This compound is a key intermediate in the synthesis of imatinib (Liu et al., 2008).

Inhibiting Histone Lysine Demethylase : Derivatives of this compound are potent inhibitors of KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylase (Bavetsias et al., 2016).

Biological Activity Against Cancer and Microbes : The compound has shown biological activity against breast cancer and microbes (Titi et al., 2020).

Inhibitor of β-Secretase : It's a potent and selective inhibitor of β-secretase (Lindgren et al., 2013).

Synthesis of New Heterocyclic Compounds : The synthesized N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives are used for preparing new heterocyclic compounds (El-Deeb et al., 2008).

Anti-Anoxic Activity : It exhibits anti-anoxic activity in mice (Kuno et al., 1993).

Template for Drug Design : This compound is a potential template for drug design against chronic myelogenous leukemia (CML) (Moreno-Fuquen et al., 2021).

Anti-Inflammatory Activity : The synthesized compounds showed anti-inflammatory activity and significantly reduced edema volume (Kumar et al., 2017).

Antitumor Activities : Some novel derivatives exhibited obvious antitumor activities in preliminary bioassay tests (Chu De-qing, 2011).

Eco-Friendly Synthesis Method : The method for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives is efficient, eco-friendly, and cost-effective (Jadhav et al., 2018).

CNS Active Agent : The 2-azetidinone skeleton has potential as a CNS active agent (Thomas et al., 2016).

Radiosensitizing Effect on Cancer Treatment : PPA15, a novel pan CDK inhibitor, may improve the effectiveness of radiotherapy for cancer treatment (Jung et al., 2019).

Antimicrobial Activity : Compound 2a exhibited good inhibition towards antimicrobial activity compared to other compounds (Mallikarjunaswamy et al., 2013).

Quality Control of Imatinib Mesylate : The nonaqueous capillary electrophoretic method is promising for quality control of imatinib mesylate (Ye et al., 2012).

Development of Antibacterial Candidates : A novel oxazolidinone antibacterial candidate was developed using a concise, environmentally benign, and cost-effective route (Yang et al., 2014).

Properties

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2/c1-11-4-5-13(21(22)23)9-15(11)20-16-18-8-6-14(19-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJITWRFPRCHSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443544 | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152460-09-8 | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

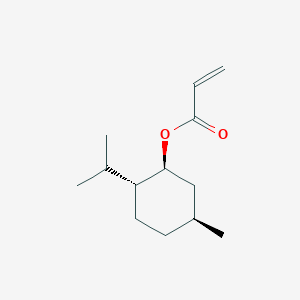

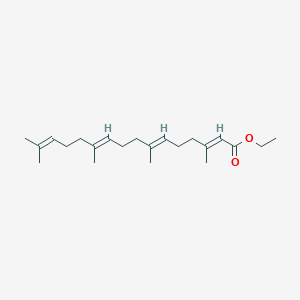

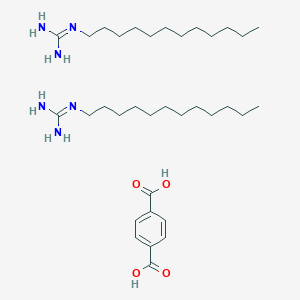

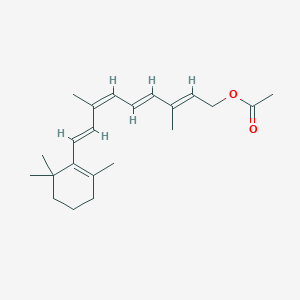

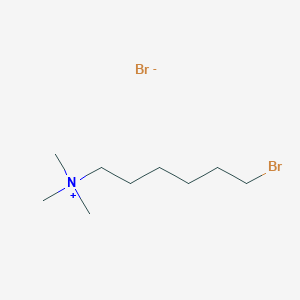

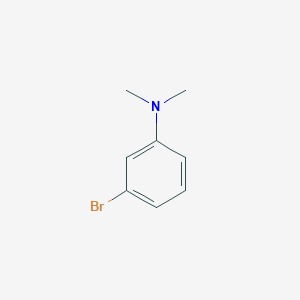

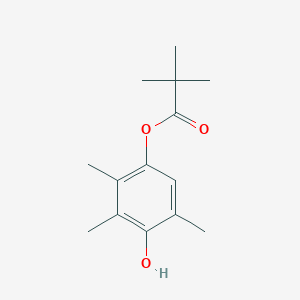

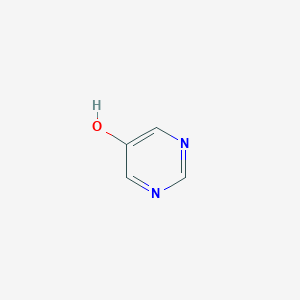

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in Imatinib synthesis, and how does its synthesis strategy impact the overall yield?

A1: this compound serves as a key intermediate in the synthesis of Imatinib [, ]. A facile total synthesis method utilizes this compound and achieves a final yield of 19.5–46.2% over six steps []. This method emphasizes the importance of this specific intermediate and the efficiency of the chosen synthetic route for Imatinib production.

Q2: What are the advantages of using copper-catalyzed N-arylation in the synthesis of this compound?

A2: A significant advantage of employing copper-catalyzed N-arylation in this synthesis is the replacement of expensive palladium compounds with more cost-effective copper salts for the crucial C-N bond formation []. This substitution contributes to a more economical and accessible approach to producing this vital Imatinib intermediate.

Q3: How is the nitro group in this compound reduced during the synthesis of Imatinib?

A3: The reduction of the nitro group in this compound is achieved using a system comprising N2H4·H2O/FeCl3/C with water as the solvent []. This environmentally friendly approach facilitates the transformation to the final Imatinib structure while minimizing the use of harsh organic solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)